2,3,4-Trifluorotoluene

Microwave spectroscopy Molecular structure Internal rotation dynamics

2,3,4-Trifluorotoluene (1,2,3-trifluoro-4-methylbenzene; CAS 193533-92-5) is a ring-fluorinated aromatic compound of formula C₇H₅F₃ (MW 146.11) bearing three fluorine atoms at the 2-, 3-, and 4-positions of the toluene ring. It is a colorless to light yellow liquid with a boiling point of 126–127 °C (lit.), density of 1.222 g/mL at 25 °C, refractive index n20/D 1.434, and flash point of 28 °C (closed cup).

Molecular Formula C7H5F3
Molecular Weight 146.11 g/mol
CAS No. 193533-92-5
Cat. No. B065102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trifluorotoluene
CAS193533-92-5
Molecular FormulaC7H5F3
Molecular Weight146.11 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)F)F
InChIInChI=1S/C7H5F3/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3
InChIKeyLRQPEHJWTXCLQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4-Trifluorotoluene (CAS 193533-92-5): Core Physicochemical Identity for Procurement Specification


2,3,4-Trifluorotoluene (1,2,3-trifluoro-4-methylbenzene; CAS 193533-92-5) is a ring-fluorinated aromatic compound of formula C₇H₅F₃ (MW 146.11) bearing three fluorine atoms at the 2-, 3-, and 4-positions of the toluene ring [1]. It is a colorless to light yellow liquid with a boiling point of 126–127 °C (lit.), density of 1.222 g/mL at 25 °C, refractive index n20/D 1.434, and flash point of 28 °C (closed cup) . Its computed LogP is 2.69 (ACD/Labs) to 2.41 (XLogP3), reflecting moderate lipophilicity conferred by the contiguous ortho-meta-para fluorine substitution pattern .

Why 2,3,4-Trifluorotoluene Cannot Be Interchanged with Other Trifluorotoluene Isomers: The Regioisomer Differentiation Problem


Trifluorotoluene isomers share the same molecular formula (C₇H₅F₃) and molecular weight (146.11), yet their physicochemical properties and reactivity profiles diverge substantially depending on fluorine substitution pattern. The contiguous 2,3,4-substitution creates a unique electron-deficient aromatic ring with distinct dipole orientation, steric environment around the methyl group, and regiochemical control in downstream coupling reactions [1]. These differences manifest in measurable property variations—boiling point spans exceed 20 °C across isomers, LogP varies by ~0.3 units, and methyl rotation barriers differ by over 13% between the 2,3,4- and 2,4,5-isomers [2]. Procurement of an incorrect isomer therefore risks failed reactions, altered pharmacokinetic profiles in drug candidates, or out-of-specification material performance.

Quantitative Differentiation Evidence: 2,3,4-Trifluorotoluene vs. Closest Analogs


Methyl Internal Rotation Barrier: 2,3,4- vs. 2,4,5-Trifluorotoluene — Direct Spectroscopic Comparison

In a direct head-to-head pulsed-jet Fourier transform microwave spectroscopy study, the three-fold potential barrier hindering internal rotation of the methyl group was determined to be 2.5878(80) kJ/mol for 2,3,4-trifluorotoluene versus 2.2809(23) kJ/mol for 2,4,5-trifluorotoluene [1]. This 0.3069 kJ/mol (13.4%) higher barrier in the 2,3,4-isomer is attributed to the steric and electronic influence of the ortho-fluorine at position 2, which is absent in the 2,4,5-isomer. The study also reported distinct rotational constants and centrifugal distortion constants for both molecules across eight isotopologues each, enabling unambiguous structural identification of which regioisomer is present in a sample [1].

Microwave spectroscopy Molecular structure Internal rotation dynamics

Boiling Point Differentiation: 2,3,4-Trifluorotoluene vs. 2,4,6-Trifluorotoluene and Benzotrifluoride

The boiling point of 2,3,4-trifluorotoluene is reported as 126–127 °C (lit.) . In contrast, 2,4,6-trifluorotoluene (1,3,5-trifluoro-2-methylbenzene) boils at approximately 106 °C at 760 mmHg , while α,α,α-trifluorotoluene (benzotrifluoride, CAS 98-08-8) boils at 102–103 °C [1]. This ~20–25 °C boiling point elevation in the 2,3,4-isomer relative to the symmetric 2,4,6-isomer and the CF₃-substituted benzotrifluoride reflects the contiguous fluorine arrangement creating a larger molecular dipole, thereby increasing intermolecular interaction strength.

Physicochemical properties Distillation Isomer separation

Density and Refractive Index as Isomer Fingerprints: 2,3,4-Trifluorotoluene vs. Benzotrifluoride

Sigma-Aldrich's direct product comparison table shows 2,3,4-trifluorotoluene has a density of 1.222 g/mL at 25 °C and refractive index n20/D of 1.434, whereas α,α,α-trifluorotoluene (benzotrifluoride) has a density of 1.19 g/mL at 20 °C and n20/D of 1.414 . The higher density (+0.032 g/mL, or +2.7%) and higher refractive index (+0.020, or +1.4%) of the ring-fluorinated 2,3,4-isomer are consistent with the greater polarizability and tighter molecular packing conferred by three aromatic C–F bonds versus a single CF₃ group. The 2,4,6-trifluorotoluene isomer has an intermediate density of approximately 1.234 g/cm³ but a significantly lower boiling point (~106 °C), providing orthogonal differentiation .

Quality control Identity testing Refractive index

Lipophilicity (LogP) Variation Across Trifluorotoluene Isomers: Implications for Bioactive Molecule Design

The computed octanol-water partition coefficient (LogP) for 2,3,4-trifluorotoluene is 2.69 (ACD/Labs) or 2.41 (XLogP3) . For comparison, 2,4,6-trifluorotoluene has a reported LogP of 2.41 (XLogP3) [1], while unsubstituted α,α,α-trifluorotoluene has a LogP of approximately 2.79 (ACD/Labs) . The 2,3,4-isomer thus occupies a distinct lipophilicity space: it is more lipophilic than the 2,4,6-isomer (ΔLogP ≈ +0.28 by ACD/Labs) but slightly less lipophilic than benzotrifluoride, which bears only a CF₃ group. In medicinal chemistry, a LogP difference of ~0.3 units can measurably impact membrane permeability, plasma protein binding, and metabolic clearance of drug candidates incorporating the fluorinated aryl fragment [2].

Drug design Lipophilicity ADME Bioisostere

Corona Discharge Radical Generation: 2,3,4-Trifluorotoluene as a Specific Precursor for Difluorobenzyl Radical Spectroscopy

Corona discharge of 2,3,4-trifluorotoluene selectively generates difluorobenzyl radicals, which have been characterized by vibronically well-resolved emission spectra in the visible region using a corona-excited supersonic expansion with a pinhole-type glass nozzle and long-path monochromator [1]. This specific radical formation pathway is enabled by the 2,3,4-fluorine pattern: corona discharge cleaves one C–F bond preferentially, yielding the difluorobenzyl radical species. This property has been exploited as a spectroscopic tool for studying benzyl-type radical vibronic structure . By contrast, α,α,α-trifluorotoluene (benzotrifluoride) undergoes different fragmentation pathways under similar conditions, and other trifluorotoluene isomers have not been reported to yield analogous well-resolved radical emission spectra under corona discharge .

Spectroscopy Radical chemistry Corona discharge Vibronic emission

Liquid Crystal Material Synthesis: 2,3,4-Trifluorotolane Derivatives for Display Applications

2,3,4-Trifluorotoluene serves as a key starting material for the synthesis of 2,3,4-trifluorotolane liquid crystal compounds, as reported by Han et al. (2010) in the Chinese Journal of Liquid Crystals and Displays [1]. The contiguous 2,3,4-trifluoro substitution pattern on the terminal phenyl ring of tolane-based liquid crystals imparts a specific combination of dielectric anisotropy (Δε) and optical anisotropy (Δn) that differs from liquid crystals derived from other trifluorotoluene isomers. Patents on di- and trifluorotolans for display applications explicitly claim trifluorotoluene derivatives with defined fluorine substitution patterns, indicating that the regiochemistry of fluorine atoms affects mesophase range, threshold voltage, and response time in liquid crystal displays [2].

Liquid crystals Display materials Fluorinated tolane Dielectric anisotropy

Evidence-Backed Application Scenarios for 2,3,4-Trifluorotoluene Procurement


Pharmaceutical Intermediate: Building Block Requiring Defined Regiochemistry for Drug Candidate Synthesis

In medicinal chemistry programs where a 2,3,4-trifluorophenyl fragment is required as a pharmacophoric element, 2,3,4-trifluorotoluene serves as the direct synthetic precursor via oxidation of the methyl group or via cross-coupling reactions at the ring [1]. The specific contiguous fluorine pattern modulates the aryl ring's electron density (reflected in its LogP of 2.69 vs. 2.41 for the 2,4,6-isomer ), directly affecting the target molecule's lipophilicity, metabolic stability, and binding affinity. Using an alternative trifluorotoluene isomer would install a different fluorine substitution pattern, producing a different compound with potentially altered biological activity and intellectual property position.

Spectroscopic Research: Corona Discharge Generation of Difluorobenzyl Radicals

For physical chemistry and spectroscopy laboratories studying benzyl-type radical vibronic structure, 2,3,4-trifluorotoluene is the specific precursor that generates difluorobenzyl radicals under corona discharge conditions in a supersonic jet expansion [1]. This application relies on the unique C–F bond cleavage pattern enabled by the 2,3,4-substitution; other trifluorotoluene isomers or benzotrifluoride would not yield the same radical species with the well-resolved emission spectrum required for spectroscopic analysis.

Liquid Crystal Display Materials: Synthesis of 2,3,4-Trifluorotolane Derivatives

Manufacturers of liquid crystal materials for display applications use 2,3,4-trifluorotoluene as a starting material for synthesizing 2,3,4-trifluorotolane compounds [1]. The contiguous fluorine arrangement contributes to the specific dielectric anisotropy required for advanced LCD formulations. Patent literature explicitly claims trifluorotoluene derivatives with defined substitution patterns, and the 2,3,4-isomer has been specifically demonstrated in published synthetic routes .

Agrochemical Intermediate Synthesis: Fluorinated Building Block for Herbicides and Fungicides

2,3,4-Trifluorotoluene is cited as a starting material for synthesizing fluorinated agrochemicals including herbicides (e.g., trifloxysulfuron class) and fungicides (e.g., triflumizole class) [1]. The electron-withdrawing effect of the 2,3,4-trifluoro substitution enhances the metabolic stability and environmental persistence of the final agrochemical product. The methyl group provides a synthetic handle for oxidation to the corresponding benzoic acid or benzaldehyde intermediate, enabling diverse downstream chemistry.

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